1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine
Description
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is a chemical compound that features a unique structure combining a cyclopropyl group, a thiadiazole ring, and a piperidine ring with a methylene bridge
Properties
IUPAC Name |
3-cyclopropyl-5-(3-methylidenepiperidin-1-yl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-8-3-2-6-14(7-8)11-12-10(13-15-11)9-4-5-9/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMDZFNJHYHTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NC(=NS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or phosphorus pentachloride.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Methylene Bridge Formation: The methylene bridge can be introduced through alkylation reactions using reagents like formaldehyde or methylene iodide.
Industrial Production Methods
Industrial production of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiadiazoles, including 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine, exhibit significant anticancer properties. A review highlighted that compounds containing the thiadiazole ring have shown cytotoxic effects against several cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that certain thiadiazole derivatives possess IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 0.28 |
| Thiadiazole Derivative B | A549 | 0.52 |
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. Thiadiazole derivatives have been studied for their efficacy against various bacterial strains. A study reported that certain derivatives exhibited notable antibacterial properties, making them candidates for further development as antimicrobial agents.
Case Study 1: Synthesis and Biological Evaluation
A notable case study involved the synthesis of several thiadiazole derivatives, including the target compound, followed by biological evaluation against cancer cell lines. The results showed promising anticancer activity, leading to further exploration of structure-activity relationships.
Case Study 2: Drug Development Pipeline
In a drug development pipeline analysis, the compound was evaluated for its pharmacokinetic properties and potential as a lead candidate for further development. The study highlighted its favorable absorption characteristics and metabolic stability compared to existing drugs in the market.
Material Science Applications
Beyond medicinal applications, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine has potential uses in material science:
Polymer Chemistry
The incorporation of thiadiazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers containing thiadiazole derivatives exhibit improved performance metrics compared to traditional polymers.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
- 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyrazine
- 4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine
Uniqueness
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is a compound featuring a thiadiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial contexts.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives, including the compound , have garnered significant attention due to their broad spectrum of biological activities. These include:
- Anticancer Activity : Many thiadiazole derivatives exhibit cytotoxic properties against various cancer cell lines.
- Antimicrobial Activity : Compounds have shown efficacy against bacteria and fungi.
- Anti-inflammatory Properties : Some derivatives demonstrate potential in reducing inflammation.
The presence of the thiadiazole ring contributes to these properties by enhancing the compound's interaction with biological targets due to its unique electronic structure and stability.
Anticancer Activity
Research has indicated that compounds similar to 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine exhibit significant anticancer properties. For instance:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer cell lines.
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The following table summarizes findings related to their efficacy against various pathogens:
The MIC values reflect the lowest concentration needed to inhibit visible growth of the microorganisms tested.
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with critical biological targets. For example:
- Cytotoxicity Mechanism : Thiadiazoles may induce apoptosis in cancer cells through mitochondrial pathways or by inhibiting key enzymes involved in cell proliferation.
- Antifungal Mechanism : The antifungal action is thought to involve disruption of fungal cell membrane integrity or inhibition of essential metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in clinical and laboratory settings:
- Study on Anticancer Activity : A study evaluated various thiadiazole derivatives against multiple cancer cell lines and found that those with cyclopropyl substituents exhibited enhanced cytotoxicity compared to others. The study emphasized structure–activity relationships that suggest modifications at specific positions can significantly impact activity levels .
- Antimicrobial Efficacy : Another research project focused on the antifungal properties of a series of thiadiazole derivatives and reported promising results against resistant strains of Candida spp., indicating potential for therapeutic use in treating fungal infections resistant to conventional antifungals .
Q & A
Q. What are the established synthetic routes for 1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine, and what are the critical reaction parameters?
The synthesis typically involves multi-step protocols. For example:
- Step 1 : Formation of the thiadiazole ring via cyclization of cyclopropylamine derivatives with thiocyanate under acidic conditions .
- Step 2 : Introduction of the methylidene-piperidine moiety through alkylation or condensation reactions. Key parameters include temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
Q. How can researchers validate the purity and structural integrity of this compound?
Q. What are the stability considerations for this compound under varying storage conditions?
Q. What preliminary biological assays are recommended to explore its bioactivity?
- Antibacterial Screening : Use Staphylococcus aureus (MIC assay) and E. coli (disc diffusion), with ampicillin as a positive control .
- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method) or kinase targets (ATPase activity assays) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or reactivity of this compound?
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict reaction pathways, transition states, and regioselectivity in thiadiazole formation .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
- Software Tools : Gaussian, ORCA, or ICReDD’s reaction path search algorithms .
Q. What experimental design strategies address contradictory data in reaction yield optimization?
-
Design of Experiments (DoE) :
Factor Range Optimal Condition Temperature 60–120°C 90°C Catalyst Loading 1–5 mol% 3 mol% Solvent DMF, THF, EtOH THF Use a Box-Behnken design to minimize trials while maximizing yield .
Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?
-
Key Modifications :
-
Data Analysis :
Derivative LogP IC (μM) Cyclopropyl 2.1 0.8 Phenyl 3.4 2.5 Correlate lipophilicity (LogP) with bioactivity using multivariate regression .
Q. What reactor configurations improve scalability for multi-step syntheses?
- Microreactors : Enhance heat/mass transfer for exothermic cyclization steps .
- Flow Chemistry : Continuous processing reduces side reactions (e.g., dimerization) .
Q. How should researchers resolve discrepancies in spectroscopic data?
Q. What advanced analytical methods quantify trace impurities?
- LC-MS/MS : Detect impurities <0.1% with MRM transitions .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd residues) .
Methodological Guidance for Data Interpretation
- Handling Contradictions : Apply abductive reasoning to reconcile computational predictions with experimental yields .
- Statistical Validation : Use ANOVA (p < 0.05) to confirm significance in DoE results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
